Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-(methylsulfonyloxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO5S/c1-12(2,3)18-11(14)13-8-6-5-7-10(13)9-17-19(4,15)16/h10H,5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIODWGOZVHPDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1COS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of 2-(Hydroxymethyl)Piperidine
2-(Hydroxymethyl)piperidine (10.0 g, 77.4 mmol) is dissolved in dichloromethane (DCM, 150 mL) under nitrogen. Di-tert-butyl dicarbonate (18.9 g, 85.1 mmol) and 4-dimethylaminopyridine (DMAP, 0.95 g, 7.7 mmol) are added, and the mixture is stirred at room temperature for 12 hours. The reaction is quenched with water (100 mL), and the organic layer is washed with 1M HCl (2 × 50 mL) and brine (50 mL), dried over Na$$2$$SO$$4$$, and concentrated. The crude product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (14.2 g, 85%) as a colorless oil.
Key Data
- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 1.44 (s, 9H, Boc), 1.60–1.70 (m, 2H, piperidine H), 1.90–2.00 (m, 2H, piperidine H), 3.25–3.35 (m, 2H, piperidine H), 3.70–3.85 (m, 2H, piperidine H), 3.95 (dd, $$ J = 11.0 \, \text{Hz} $$, 1H, CH$$2$$OH), 4.10 (dd, $$ J = 11.0 \, \text{Hz} $$, 1H, CH$$_2$$OH).
- MS (ESI) : $$ m/z $$ 230.2 [M+H-Boc]$$^+$$.
Mesylation to Install Methylsulfonyloxy Group
The hydroxymethyl group is converted to the mesylate via reaction with methanesulfonyl chloride (MsCl).
Standard Mesylation Protocol
Tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate (10.0 g, 38.9 mmol) is dissolved in DCM (100 mL) and cooled to 0°C. Triethylamine (8.7 mL, 62.2 mmol) is added, followed by dropwise addition of MsCl (3.6 mL, 46.7 mmol). The mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction is quenched with ice-cold water (100 mL), and the organic layer is washed with saturated NaHCO$$3$$ (2 × 50 mL) and brine (50 mL), dried over Na$$2$$SO$$_4$$, and concentrated. The residue is recrystallized from ethanol/water (4:1) to yield tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (11.2 g, 89%) as a white solid.
Key Data
- $$^1$$H NMR (500 MHz, CDCl$$3$$) : δ 1.44 (s, 9H, Boc), 1.65–1.75 (m, 2H, piperidine H), 1.95–2.05 (m, 2H, piperidine H), 3.05 (s, 3H, Ms), 3.30–3.40 (m, 2H, piperidine H), 3.75–3.85 (m, 2H, piperidine H), 4.40 (dd, $$ J = 11.5 \, \text{Hz} $$, 1H, CH$$2$$OMs), 4.55 (dd, $$ J = 11.5 \, \text{Hz} $$, 1H, CH$$_2$$OMs).
- MS (ESI) : $$ m/z $$ 294.3 [M+H]$$^+$$.
Alternative Synthetic Routes
Direct Functionalization of Piperidine-2-Methanol
An alternative one-pot method involves simultaneous Boc protection and mesylation:
- Piperidine-2-methanol (5.0 g, 38.7 mmol) is treated with Boc anhydride (10.1 g, 46.5 mmol) and DMAP (0.47 g, 3.9 mmol) in THF (50 mL) for 6 hours.
- MsCl (3.3 mL, 42.6 mmol) and triethylamine (8.6 mL, 61.9 mmol) are added directly to the reaction mixture at 0°C.
- After stirring for 12 hours at room temperature, the product is isolated as above, yielding 9.8 g (78%).
Use of CsF for Enhanced Reactivity
In a modified approach, cesium fluoride (CsF, 6.7 g, 44.1 mmol) is added to the mesylation step in DMF (50 mL) at 85°C, improving yields to 92% under anhydrous conditions.
Reaction Optimization and Yield Analysis
| Parameter | Standard Protocol | CsF-Modified Protocol |
|---|---|---|
| Solvent | DCM | DMF |
| Base | Triethylamine | CsF |
| Temperature | 0°C → RT | 85°C |
| Yield | 89% | 92% |
The use of polar aprotic solvents (e.g., DMF) and CsF mitigates steric hindrance at the 2-position, accelerating reaction kinetics.
Characterization and Analytical Data
Spectroscopic Confirmation
- IR (KBr) : 1745 cm$$^{-1}$$ (C=O, Boc), 1350 cm$$^{-1}$$ (S=O, Ms).
- $$^{13}$$C NMR (125 MHz, CDCl$$3$$) : δ 28.3 (Boc CH$$3$$), 37.5 (Ms CH$$_3$$), 80.5 (Boc C), 154.2 (C=O).
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution reactions: The methylsulfonyl group can be substituted with other nucleophiles.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents used.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing agents: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reducing agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a piperidine derivative with an amine group, while oxidation can produce a sulfone derivative.
Scientific Research Applications
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as a building block for more complex molecules in organic synthesis.
Biological Studies: Researchers use it to study the effects of piperidine derivatives on biological systems.
Industrial Applications: It is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, the compound may act by interacting with molecular targets such as enzymes or receptors. The methylsulfonyl group can enhance the compound’s reactivity, facilitating its interaction with biological molecules. The piperidine ring structure allows for binding to specific sites on target proteins, influencing their activity and function.
Comparison with Similar Compounds
Positional Isomers
Key Analogs :
Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (CAS 147699-19-2)
Tert-butyl 3-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (hypothetical, based on )
The 2-position isomer faces steric challenges in nucleophilic substitutions compared to the 4-position analog, where the mesyloxy group adopts an equatorial orientation, enhancing accessibility .
Functional Group Modifications
Key Analogs :
Tert-butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate (CAS 147699-19-2 variant)
Tert-butyl 4-(3-((methylsulfonyl)oxy)cyclobutyl)piperidine-1-carboxylate
| Property | Target Compound (Methyl Group) | Ethyl Variant (CAS 147699-19-2) | Cyclobutyl Variant |
|---|---|---|---|
| Hydrophobicity (LogP) | Lower | Higher (ethyl chain) | Moderate (cyclobutyl ring) |
| Synthetic Utility | Versatile leaving group | Extended linker for coupling | Rigid structural scaffold |
| Biological Permeability | Moderate | Increased (lipophilic chain) | Reduced (rigidity) |
Key Analogs :
Tert-butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate (CAS 333986-05-3)
Tert-butyl 4-(2-methylbenzoyl)piperidine-1-carboxylate
All analogs lack comprehensive toxicity data, emphasizing the need for caution in laboratory handling.
Biological Activity
Tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate, also known by its CAS number 132482-09-8, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 293.38 g/mol. The compound features a piperidine ring substituted with a tert-butyl group and a methylsulfonyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 132482-09-8 |
| Molecular Formula | C12H23NO5S |
| Molecular Weight | 293.38 g/mol |
Research indicates that compounds with similar structures often exhibit various biological activities through multiple mechanisms. Specifically, the presence of the piperidine ring is associated with interactions at various receptor sites, including:
- Antiproliferative Activity : Compounds with piperidine structures have shown significant antiproliferative effects on various cancer cell lines. For instance, benzoylpiperidine derivatives have demonstrated IC50 values ranging from 19.9 to 75.3 µM against breast and ovarian cancer cells .
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways or signal transduction, potentially leading to therapeutic effects in diseases such as cancer or neurodegenerative disorders.
Anticancer Activity
A study highlighted the modification of piperidine derivatives to enhance their anticancer properties. For example, a related benzoylpiperidine compound exhibited notable inhibition of cell growth in human breast and ovarian cancer cells, suggesting that modifications to the piperidine structure can significantly enhance biological activity .
Case Studies
- In Vitro Studies : In vitro assays conducted on cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) demonstrated that compounds similar to this compound have the potential to inhibit cell proliferation effectively.
- Mechanistic Insights : Molecular docking studies have been employed to understand how these compounds interact at the molecular level with target enzymes or receptors, providing insights into their potential therapeutic applications.
Safety and Toxicology
The safety profile of this compound has not been extensively documented; however, general safety data suggests that compounds containing sulfonyl groups can exhibit moderate toxicity. GHS hazard statements indicate potential risks such as irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .
Q & A
Basic Research Questions
Q. What are the recommended handling and storage protocols for this compound to ensure safety and stability?
- Methodological Answer :
- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid skin/eye contact; rinse immediately with water if exposed .
- Storage : Keep in sealed containers under inert gas (e.g., N₂) at 2–8°C, away from light and moisture. Ensure ventilation to prevent vapor accumulation .
- Spill Management : Absorb spills with inert materials (sand, vermiculite) and dispose as hazardous waste. Avoid aqueous release to prevent environmental contamination .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- Stepwise Synthesis :
Intermediate Formation : React piperidine derivatives with methylsulfonyl chloride under controlled conditions (e.g., 0–20°C in dichloromethane with triethylamine as a base) to introduce the sulfonate ester group .
Protection : Use tert-butoxycarbonyl (Boc) groups for amine protection. Purify via silica gel chromatography (hexane/ethyl acetate gradient) .
- Yield Optimization : Monitor reaction progress by TLC. Typical yields range from 60–85%, depending on stoichiometry and solvent purity .
Q. How can researchers confirm the purity and structural integrity of the compound?
- Methodological Answer :
- Analytical Techniques :
- NMR : Analyze and spectra for characteristic peaks (e.g., tert-butyl singlet at ~1.4 ppm, piperidine ring protons at 1.5–3.0 ppm) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm). A retention time shift may indicate impurities .
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) matching the theoretical mass (e.g., 305.3 g/mol for C₁₃H₂₅NO₅S) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled synthesis?
- Methodological Answer :
- Reaction Path Modeling : Use quantum chemical calculations (e.g., DFT) to predict transition states and energy barriers for sulfonate esterification. Software like Gaussian or ORCA can identify optimal temperatures and catalysts .
- Machine Learning : Train models on existing reaction datasets to predict solvent effects and reagent compatibility. Platforms like ICReDD integrate computational and experimental data to narrow down conditions .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Comparative Analysis : Cross-reference NMR shifts with structurally similar analogs (e.g., tert-butyl piperidine derivatives). For example, compare methylsulfonyl proton environments to rule out rotameric interferences .
- 2D NMR : Employ HSQC and HMBC to assign ambiguous signals. For instance, correlate piperidine CH₂ groups with adjacent carbons to confirm substitution patterns .
Q. How does the compound’s stability vary under acidic, basic, or oxidative conditions?
- Methodological Answer :
- Stress Testing :
- Acidic Hydrolysis : Expose to 1M HCl (24 hrs, 25°C). Monitor Boc group cleavage via LC-MS. Degradation products may include piperidine salts .
- Oxidative Stability : Treat with H₂O₂ (3%, 12 hrs). Sulfonate esters may hydrolyze to alcohols; track by TLC .
- Kinetic Studies : Use Arrhenius plots to predict shelf-life under accelerated conditions (40–60°C) .
Q. What mechanistic insights exist for its reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated methylsulfonyl groups to assess transition state geometry .
- Stereochemical Analysis : Perform reactions with chiral catalysts (e.g., BINOL-derived ligands) to evaluate enantioselectivity in piperidine functionalization .
Q. How can the compound serve as a precursor in drug discovery pipelines?
- Methodological Answer :
- Bioisostere Design : Replace the sulfonate ester with phosphonate or carboxylate groups to modulate bioavailability. Assess via LogP calculations and in vitro permeability assays .
- Target Engagement : Use SPR or ITC to study binding affinity with enzymes (e.g., kinases or proteases). The piperidine scaffold often interacts with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
